trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride
Description
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride (CAS: 1392804-19-1) is a cyclobutane-derived compound featuring a trans-configuration at the 3-amino and methyl ester substituents. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . It is stored under unspecified conditions, and its hazard profile remains unclassified in available sources .
Properties
IUPAC Name |
methyl (1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIJCQPNBJXTP-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1N)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-19-1 | |
| Record name | Cyclobutanecarboxylic acid, 3-amino-2,2-dimethyl-, methyl ester, hydrochloride (1:1), (1R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclobutane Ring Formation via Ring Contraction of Pyrrolidines
A prominent modern approach involves the ring contraction of substituted pyrrolidines to yield multisubstituted cyclobutanes with multiple stereocenters, including the trans-3-amino-2,2-dimethyl substitution pattern.
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- Starting from pyrrolidine derivatives, hypervalent iodine reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) are used in the presence of nitrogen sources like ammonium carbamate.
- The reaction is typically conducted in 2,2,2-trifluoroethanol (TFE) solvent, which enhances reactivity through hydrogen bonding with iodine(III) species.
- This method enables electrophilic amination and ring contraction in one step, yielding cyclobutanes with an amino group at the 3-position in a stereoselective manner.
- Yields reported are moderate to good (e.g., 69% yield for model substrates).
- Radical trapping experiments suggest a radical intermediate mechanism during ring contraction.
-
- Direct access to stereodefined cyclobutanes.
- Avoids multi-step protection/deprotection sequences.
- Amenable to diverse substitution patterns.
| Parameter | Details |
|---|---|
| Starting Material | Pyrrolidine derivatives |
| Reagents | HTIB (2.5 equiv), ammonium carbamate (8 equiv) |
| Solvent | 2,2,2-Trifluoroethanol (TFE) |
| Temperature | Room temperature |
| Yield | Up to 69% (model substrate) |
| Mechanism | Radical pathway with electrophilic amination |
| Key Intermediate | N-aminated pyrrolidine |
- Supporting Findings:
- N-aminated pyrrolidines subjected to the same conditions improve yield significantly (up to 79%).
- Radical scavengers suppress product formation, confirming radical involvement.
Cyclization Reactions from Suitable Precursors
Another approach involves cyclization reactions starting from linear or cyclic precursors bearing appropriate functional groups.
- Cyclization can be induced by intramolecular nucleophilic attack or photochemical [2+2] cycloadditions to form the cyclobutane ring.
- Subsequent introduction of amino groups can be achieved by substitution or reductive amination.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Ring Contraction of Pyrrolidines | Pyrrolidine derivatives | HTIB, ammonium carbamate, TFE, RT | 69-79 | Direct stereoselective amination | Requires pyrrolidine substrates |
| Reduction + Mitsunobu Sequence | 3-Carbonyl-cyclobutane esters | LiAlH(OtBu)3, p-Nitrobenzoic acid, DEAD, PPh3 | Moderate | Good stereochemical control | Multi-step, requires careful handling |
| Cyclization Reactions | Linear/cyclic precursors | Photochemical or nucleophilic cyclization | Variable | Versatile ring construction | May require complex precursor synthesis |
Detailed Research Findings and Notes
- The ring contraction method using hypervalent iodine reagents is a recent and efficient strategy allowing direct access to amino-substituted cyclobutanes with high stereoselectivity.
- The choice of solvent (TFE) and nitrogen source (ammonium carbamate) is critical for optimizing yields.
- Radical intermediates are implicated in the mechanism, as evidenced by radical scavenger experiments.
- The Mitsunobu reaction is a classical method for stereochemical inversion, useful in obtaining the trans stereoisomer from cis-hydroxy intermediates.
- The hydrochloride salt form is typically obtained by treatment of the free amine with hydrochloric acid, facilitating isolation and purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
a. Anticancer Research
Recent studies have highlighted the potential of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride in cancer therapy. Its structural analogs have been explored as β3 integrin antagonists, which play a crucial role in tumor progression and metastasis. The compound's ability to inhibit integrin interactions may provide a novel approach to targeting cancer cells effectively .
b. Neurological Disorders
The compound is also being investigated for its neuroprotective properties. Preliminary research indicates that it may influence neurotransmitter systems and provide protective effects against neurodegenerative diseases. The mechanism involves modulation of glutamate receptors, which are critical in synaptic plasticity and memory formation.
Synthetic Organic Chemistry
a. Synthesis Techniques
The synthesis of this compound typically involves several steps that ensure high purity and yield. The methodology often employs chiral catalysts to facilitate asymmetric synthesis, allowing for the production of enantiomerically pure compounds .
b. Functionalization Reactions
This compound serves as a versatile intermediate in organic synthesis. It can undergo various functionalization reactions, including esterification and amine reactions, making it a valuable building block for developing more complex molecules .
Pharmacological Studies
a. Interaction Studies
Research into the pharmacological profile of this compound has focused on its interactions with biological targets. These studies are essential for understanding its therapeutic potential and safety profile.
b. Structural Comparisons
Comparative studies with similar compounds reveal unique characteristics that may enhance its efficacy as a therapeutic agent. For instance, the compound's cyclic structure contributes to its stability and bioavailability compared to linear analogs .
In a recent study published in MDPI, researchers synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity at low micromolar concentrations, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
cis-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride (CAS: 1392804-16-8)
- Key Differences: Stereochemistry: The cis-isomer has adjacent substituents (amino and methyl ester groups) on the cyclobutane ring, whereas the trans-isomer has them diagonally opposed. This difference impacts dipole moments and solubility . Synthesis: Both isomers likely share similar synthetic routes, but stereochemical control during cyclization or functionalization steps determines the final product. Applications: The cis-isomer is less commonly reported in patents, suggesting the trans-isomer may offer superior stability or reactivity in target applications .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Key Differences: Substituent Position: The amino group is at position 1 instead of 3, and the methyl group is directly attached to the nitrogen. Synthesis: Prepared via tert-butoxycarbonyl (Boc) protection, sodium hydride-mediated methylation, and acidic deprotection, yielding 100% crude product .
Non-Cyclobutane Analogs
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Key Differences: Backbone Structure: A butanoate ester instead of a cyclobutane ring, reducing ring strain but increasing conformational flexibility. Synthesis: Uses 2,2,2-trifluoroethyl triflate and diisopropylethyl amine in THF, with purification via C18 reverse-phase chromatography .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
- Key Differences :
- Chirality : Features an (S)-configured stereocenter, unlike the trans-cyclobutane compound’s planar chirality.
- Spectral Data : ¹H-NMR (DMSO-d₆) shows distinct peaks at δ 9.00 (brs, 1H, NH), 3.89–3.86 (m, 1H, CH), and 1.02 (s, 9H, tert-butyl), indicating differences in hydrogen bonding and steric environments .
Biological Activity
Trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride, with the chemical formula C8H16ClNO2 and CAS number 1392804-19-1, is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including a cyclobutane ring and an amino group, which may contribute to its pharmacological properties.
- IUPAC Name : methyl (1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride
- Molecular Weight : 193.67 g/mol
- Purity : 97%
- SMILES Notation : COC(=O)[C@H]1CC@HC1(C)C.Cl
Biological Activity Overview
The biological evaluation of this compound has been explored in various studies focusing on its potential as a therapeutic agent.
Research indicates that compounds with similar structures may interact with integrins and other cellular targets. Integrins are crucial for cell adhesion and signaling processes, making them significant in cancer therapy and other diseases. The specific interaction of this compound with integrins or other biomolecules remains to be fully elucidated.
In Vitro Studies
In vitro studies have demonstrated that cyclobutane derivatives exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown promise as integrin antagonists, potentially inhibiting tumor growth by disrupting cell adhesion mechanisms.
- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Case Studies
- Integrin Targeting : A study published in MDPI highlighted the synthesis and biological evaluation of cyclobutane antagonists targeting β3 integrins. Although this compound was not directly tested, the findings suggest a pathway for further investigation into its integrin-modulating effects .
- Anticancer Activity : Another case study explored the structural modifications of cyclobutane derivatives for enhanced anticancer activity. It was noted that modifications can significantly alter the biological activity of these compounds, indicating that this compound could be optimized for improved efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Characterization
- HPLC : Reverse-phase methods (e.g., C18 columns with acetonitrile/water gradients) assess purity (>97%) and detect impurities .
- NMR spectroscopy : H and C NMR confirm the cyclobutane ring, ester group, and dimethyl substitution patterns. Key signals include:
- δ 1.2–1.5 ppm (dimethyl groups, H NMR).
- δ 170–175 ppm (ester carbonyl, C NMR) .
- LCMS : Verify molecular weight ([M+H] expected at 194.1 m/z for CHClNO) .
How can conflicting 1^11H NMR data between synthesized batches be resolved?
Advanced Characterization
Discrepancies in NMR shifts (e.g., amino proton signals) may arise from:
- Solvent or pH effects : Ensure consistent deuterated solvent use (e.g., DO for hydrochloride salts) and pH adjustment.
- Dynamic effects : Perform variable-temperature NMR to identify exchange broadening in amino protons.
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals and confirm connectivity .
- Computational validation : Compare experimental shifts with DFT-predicted values (software: Gaussian or ADF) .
What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Q. Advanced Application
- Substituent variation : Introduce groups at the 3-amino position (e.g., alkyl, aryl) using reductive amination or acylation .
- Ring modifications : Replace cyclobutane with cyclohexane or bicyclic systems to assess steric effects.
- Salt forms : Compare hydrochloride with other salts (e.g., trifluoroacetate) for solubility and bioavailability studies .
- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward biological targets .
What challenges arise in chiral resolution, and how can they be addressed?
Q. Advanced Analytical Method
- Chiral column limitations : Standard columns (e.g., Chiralpak AD-H) may fail due to the compound’s rigid structure.
- Alternative approaches :
- Derivatization : Convert the amine to a diastereomeric pair using chiral derivatizing agents (e.g., Mosher’s acid chloride).
- Ion-pair chromatography : Use chiral ion-pair reagents (e.g., (+)-10-camphorsulfonic acid) with C18 columns .
- Capillary electrophoresis : Employ cyclodextrin-based buffers for enantiomer separation .
How to mitigate degradation during storage of the hydrochloride salt?
Q. Advanced Stability Studies
- Humidity control : Store under inert gas (argon) with desiccants to prevent hydrolysis of the ester group.
- Temperature optimization : Long-term stability is better at -20°C, but short-term use at 4°C is acceptable .
- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via LCMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
